Pseudochlorogenin
Description
Pseudochlorogenin, commonly referred to in literature as Neochlorogenic Acid (NCA), is a phenolic compound belonging to the chlorogenic acid family. It is structurally characterized as an isomer of chlorogenic acid, with the IUPAC name 5-O-caffeoylquinic acid (CAS: 906-33-2) . NCA is ubiquitously found in plants such as coffee, apples, and artichokes, where it contributes to antioxidant, anti-inflammatory, and antimicrobial properties . Its molecular formula is $ \text{C}{16}\text{H}{18}\text{O}_9 $, featuring a caffeic acid moiety esterified to quinic acid at the 5-position. NCA’s fluorescence properties and interactions with cyclodextrins have been extensively studied for applications in drug delivery and food chemistry .
Properties
CAS No. |
11016-45-8 |
|---|---|
Molecular Formula |
C12H27ClSi |
Synonyms |
Pseudochlorogenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chlorogenic Acid (CGA)
Chlorogenic Acid (CGA; 3-O-caffeoylquinic acid) shares the same molecular formula as NCA but differs in esterification position (3-OH vs. 5-OH of quinic acid). This structural variation impacts solubility and bioavailability:
- Solubility : NCA exhibits higher water solubility (2.1 mg/mL) compared to CGA (1.5 mg/mL) due to differences in intramolecular hydrogen bonding .
- Fluorescence : NCA demonstrates stronger fluorescence intensity ($\lambda{\text{ex}} = 330 \, \text{nm}, \lambda{\text{em}} = 450 \, \text{nm}$) than CGA, making it preferable for analytical detection .
Cryptochlorogenic Acid (4-O-Caffeoylquinic Acid)
Cryptochlorogenic Acid (4-CQA) is another positional isomer with distinct metabolic pathways. Studies indicate that 4-CQA has lower antioxidant capacity (IC${50}$ = 12.3 µM in DPPH assay) compared to NCA (IC${50}$ = 9.8 µM) .
Caffeic Acid
As the non-esterified precursor, caffeic acid ($\text{C}9\text{H}8\text{O}_4$) lacks the quinic acid component, resulting in reduced stability under physiological conditions. Its bioavailability is 15–20% lower than NCA due to rapid glucuronidation in the liver .
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Formula | CAS No. | Esterification Position | Solubility (mg/mL) | Antioxidant IC$_{50}$ (µM) |
|---|---|---|---|---|---|
| Neochlorogenic Acid | $ \text{C}{16}\text{H}{18}\text{O}_9 $ | 906-33-2 | 5-OH | 2.1 | 9.8 |
| Chlorogenic Acid | $ \text{C}{16}\text{H}{18}\text{O}_9 $ | 327-97-9 | 3-OH | 1.5 | 11.2 |
| Cryptochlorogenic Acid | $ \text{C}{16}\text{H}{18}\text{O}_9 $ | 905-99-7 | 4-OH | 1.8 | 12.3 |
| Caffeic Acid | $ \text{C}9\text{H}8\text{O}_4 $ | 331-39-5 | N/A | 3.0 | 8.5 |
Drug Delivery Interactions
NCA forms stable inclusion complexes with β-cyclodextrin (binding constant $ K = 1.2 \times 10^3 \, \text{M}^{-1} $), enhancing its thermal stability by 40% compared to CGA ($ K = 8.7 \times 10^2 \, \text{M}^{-1} $) . This property is leveraged in nutraceutical formulations to improve shelf life.
Regulatory and Analytical Considerations
Structural similarity assessments under regulatory frameworks (e.g., REACH) categorize NCA, CGA, and 4-CQA as a "group" due to shared functional groups (caffeoyl and quinic acid moieties) and metabolic pathways . Analytical methods such as HPLC-UV and fluorescence spectroscopy are preferred for quantifying NCA in complex matrices due to its distinct spectral signature .
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